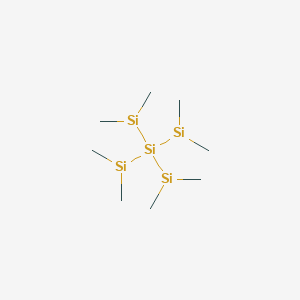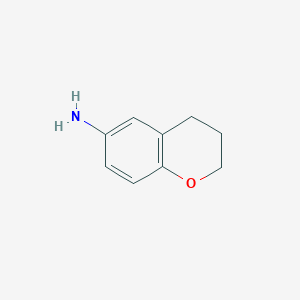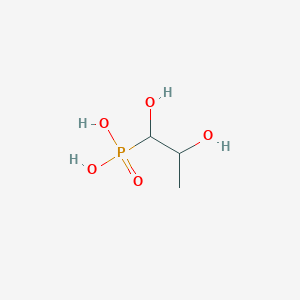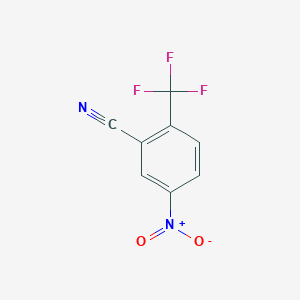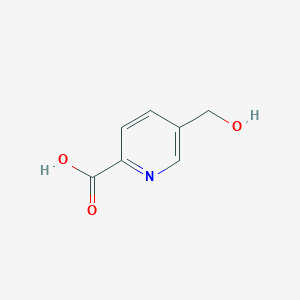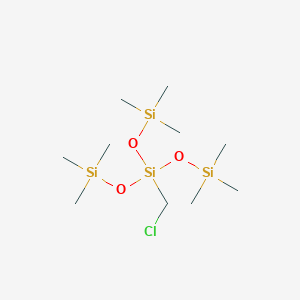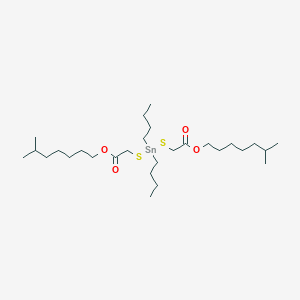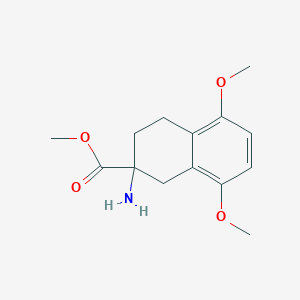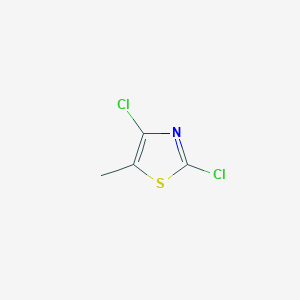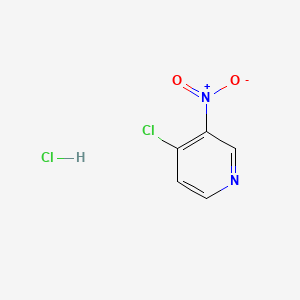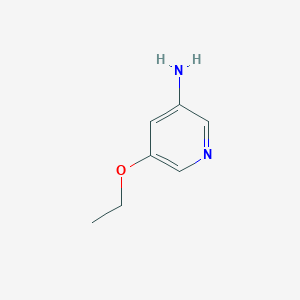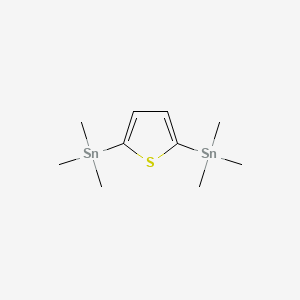
2,5-Bis(trimethylstannyl)thiophene
Overview
Description
2,5-Bis(trimethylstannyl)thiophene is an organotin compound with the molecular formula C10H20SSn2. It is characterized by the presence of two trimethylstannyl groups attached to a thiophene ring. This compound is of significant interest in the field of organic chemistry due to its utility in various synthetic applications and research endeavors.
Preparation Methods
Dissolve thiophene in an appropriate solvent such as tetrahydrofuran (THF).
Add trimethyltin chloride to the solution.
Introduce a catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), to facilitate the reaction.
Stir the reaction mixture at room temperature for several hours until the reaction is complete.
Purify the product by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 2,5-Bis(trimethylstannyl)thiophene may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(trimethylstannyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene derivatives with different functional groups.
Reduction: Reduction reactions can be used to remove the stannyl groups, yielding simpler thiophene derivatives.
Substitution: The stannyl groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Thiophene-2,5-dicarboxylic acid, thiophene-2,5-dione, etc.
Reduction: Thiophene, 2,5-dihydrothiophene, etc.
Substitution: 2,5-bis(alkyl)thiophene, 2,5-bis(aryl)thiophene, etc.
Scientific Research Applications
2,5-Bis(trimethylstannyl)thiophene is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as a precursor for the synthesis of various thiophene-based compounds, which are important in organic synthesis and materials science.
Biology: Thiophene derivatives are used in the development of bioactive molecules and pharmaceuticals.
Medicine: Thiophene-based compounds have shown potential in drug discovery and development, particularly in the treatment of various diseases.
Industry: The compound is utilized in the production of conducting polymers, which have applications in electronics and materials science.
Mechanism of Action
The mechanism by which 2,5-Bis(trimethylstannyl)thiophene exerts its effects depends on the specific reaction or application. In general, the compound acts as a stannylating agent, facilitating the introduction of stannyl groups into other molecules. The molecular targets and pathways involved vary based on the context of the reaction or application.
Comparison with Similar Compounds
2-(Tributylstannyl)thiophene
2,5-Bis(trimethylstannyl)selenophene
2,5-Dibromothieno[3,2-b]thiophene
trans-1,2-Bis(tributylstannyl)ethene
Properties
IUPAC Name |
trimethyl-(5-trimethylstannylthiophen-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2S.6CH3.2Sn/c1-2-4-5-3-1;;;;;;;;/h1-2H;6*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRPPVXJVZKJON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20SSn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511198 | |
| Record name | (Thiene-2,5-diyl)bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86134-26-1 | |
| Record name | (Thiene-2,5-diyl)bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trimethyl-(5-trimethylstannylthiophen-2-yl)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
